Irreversible Inactivation Kinetics of Purified HDC: FMH vs. Reversible Inhibitors
(S)-α-FMH demonstrates mechanism-based irreversible inactivation of purified HDC, unlike reversible inhibitors such as histidine methyl ester. The kinetic parameters KI (0.1 mM) and kinact (32.2 min⁻¹) are specifically characterized for this compound [1].
| Evidence Dimension | Irreversible inactivation kinetics (kinact/KI ratio) |
|---|---|
| Target Compound Data | kinact = 32.2 min⁻¹, KI = 0.1 mM |
| Comparator Or Baseline | Histidine methyl ester (competitive inhibitor): No kinact reported; reversible inhibition only. |
| Quantified Difference | FMH has a kinact/KI ratio of 322 min⁻¹·mM⁻¹, whereas histidine methyl ester lacks an inactivation step and is fully reversible. |
| Conditions | Purified pyridoxal 5'-phosphate-dependent HDC from Morganella morganii AM-15, pH 6.5-7.0. |
Why This Matters
The irreversible nature and high kinact/KI ratio ensure sustained HDC inhibition with a single administration, a critical feature for long-term in vivo histamine depletion studies not achievable with reversible inhibitors.
- [1] Hayashi, H., Tanase, S., & Snell, E. E. (1986). Pyridoxal 5'-phosphate-dependent histidine decarboxylase. Inactivation by alpha-fluoromethylhistidine and comparative sequences at the inhibitor- and coenzyme-binding sites. Journal of Biological Chemistry, 261(24), 11003-11009. View Source
